4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole

Descripción general

Descripción

4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H10ClN3S and its molecular weight is 227.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

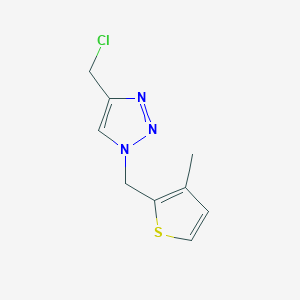

4-(Chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agriculture. The unique combination of a chloromethyl group and a 3-methylthiophen-2-ylmethyl substituent enhances its reactivity and biological profile.

The molecular formula of this compound is with a molecular weight of approximately 227.71 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3S |

| Molecular Weight | 227.71 g/mol |

| CAS Number | 2092475-39-1 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related compounds within the triazole family have shown significant efficacy against various pathogens.

A study evaluating the antimicrobial activity of triazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related triazole compound showed an inhibition zone of 16 mm against Escherichia coli and Staphylococcus aureus .

Antiproliferative Activity

Research has indicated that triazoles can serve as effective antiproliferative agents against various cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives possess significant cytotoxic effects on human cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example, bis-triazole derivatives exhibited potent activity comparable to standard anticancer drugs like doxorubicin .

The mechanism of action often involves the induction of apoptosis and inhibition of cell migration and invasion in tumor cells . Although specific studies on the antiproliferative effects of this compound are lacking, its structural characteristics suggest potential similar activities.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring can significantly influence their pharmacological properties. For instance:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 1H-1,2,4-Triazole | Antifungal | Effective against fungal strains |

| 4-Methylthio-1H-1,2,3-triazole | Antibacterial | Exhibits antibacterial activity |

| Bis-triazole derivatives | Anticancer | Induces apoptosis in cancer cells |

These findings highlight the importance of structural modifications in enhancing biological activities.

Case Studies

Several case studies have explored the biological activities of triazoles similar to this compound:

- Antitrypanosomal Activity : A study on triazole-based hybrids showed promising results against Trypanosoma cruzi, with some analogs demonstrating IC50 values significantly lower than existing treatments .

- Antiviral Activity : Research has indicated that certain triazoles exhibit antiviral properties by inhibiting viral replication mechanisms .

Aplicaciones Científicas De Investigación

Material Science

The presence of both the chloromethyl group and the aromatic thiophene ring opens avenues for applications in material science:

- Organic Electronics : The electrical and optical properties of compounds containing thiophene and triazole structures make them suitable candidates for organic semiconductors and photovoltaic devices.

- Polymer Chemistry : The chloromethyl group can serve as a reactive site for polymerization or cross-linking reactions, potentially leading to new materials with tailored properties.

Agricultural Applications

Compounds with triazole moieties are often explored for their fungicidal properties in agriculture:

- Fungicides : Given the structural similarities to known fungicides, this compound may be evaluated for its effectiveness in controlling fungal diseases in crops.

Reactivity and Synthesis

The reactivity of 4-(chloromethyl)-1-((3-methylthiophen-2-yl)methyl)-1H-1,2,3-triazole can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution : The chloromethyl group can act as an electrophile in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Coupling Reactions : This compound can potentially participate in coupling reactions to create more complex molecular architectures useful in drug development and material science.

Case Studies and Research Findings

While specific case studies focused solely on this compound are sparse, the following insights from related research highlight its potential:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes classical SN₂ reactions with various nucleophiles due to its electron-deficient nature. This reactivity is enhanced by the electron-withdrawing triazole ring, which polarizes the C-Cl bond.

Mechanistic Insights :

-

The reaction with ammonia proceeds via a two-step process: initial chloride displacement followed by proton transfer to stabilize the amine product.

-

Thiol substitutions require polar aprotic solvents (e.g., DMF) to stabilize the transition state .

Cross-Coupling Reactions

The triazole ring participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic system for C-H activation.

Key Findings :

-

Suzuki couplings with arylboronic acids achieve 82–91% yields under optimized conditions .

-

C-H arylation selectively targets the 5-position of the triazole ring due to electronic directing effects .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation to form reactive intermediates.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Base-induced elimination | t-BuOK, DMSO, 70°C, 4 hr | 4-Vinyl-1,2,3-triazole derivative |

Mechanism :

-

Elimination produces a conjugated vinyltriazole system, stabilized by resonance with the triazole’s π-electrons .

Cycloaddition and Click Chemistry

The triazole core can engage in secondary cycloadditions or serve as a scaffold for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Huisgen cycloaddition | CuI, alkyne, RT, 3 hr | Bis-triazole hybrid systems |

Applications :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends molecular complexity for biological screening .

Stability and Reactivity Trends

-

pH Sensitivity : The chloromethyl group hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 72 hr at pH 3) but rapidly in basic media (t₁/₂ = 2 hr at pH 10).

-

Thermal Stability : Decomposition occurs above 200°C, primarily via triazole ring fragmentation.

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cycloadditions makes it a valuable intermediate for synthesizing bioactive molecules or functional materials. Future research should explore its electrochemical properties and catalytic applications.

Propiedades

IUPAC Name |

4-(chloromethyl)-1-[(3-methylthiophen-2-yl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-7-2-3-14-9(7)6-13-5-8(4-10)11-12-13/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZUGMWIJPLPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.